molecular formula C18H20N4O4S2 B3011162 ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1396758-88-5

ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B3011162
CAS RN: 1396758-88-5
M. Wt: 420.5
InChI Key: WRTWRYCSJJRWTE-UHFFFAOYSA-N
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Description

Ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H20N4O4S2 and its molecular weight is 420.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Drug Development

The structural class to which this compound belongs, dihydropyrimidinones (DHPMs), has been widely investigated for its potential in anticancer drug development . DHPMs like Monastrol have been identified as kinesin-5 inhibitors, which are involved in the separation of genetic material during mitosis. Inhibiting this enzyme can lead to cell cycle arrest at the G2/M phase and trigger cellular apoptosis .

Analgesic and Anti-inflammatory Activities

Thiazoles, which are part of the compound’s structure, have shown significant analgesic and anti-inflammatory activities . This suggests that the compound could be researched further for potential use in pain relief and inflammation reduction.

Antimicrobial Activities

Compounds with a thiazole moiety have been evaluated for their antimicrobial properties . This includes potential antifungal activities, which could make the compound a candidate for the development of new antimicrobial agents.

Antioxidant Properties

The antioxidant activity is another area of interest for compounds with a thiazole structure . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Synthetic Methodology Development

The synthesis of such complex molecules often involves multi-step reactions that can be optimized and used as a model for developing new synthetic methodologies . The Biginelli reaction, for example, is a key step in the synthesis of DHPMs and can be studied further for efficiency and yield improvement.

Pharmacological Profile Exploration

Due to the presence of a triazole ring, the compound can interact with a wide range of receptors in biological systems through various non-covalent interactions . This makes it a valuable scaffold for exploring diverse pharmacological profiles, including antiviral, antibacterial, and antifungal activities.

properties

IUPAC Name

ethyl 2-[(7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-3-26-16(25)11-4-5-12-13(11)20-17(28-12)21-14(23)10-7-22-15(24)9(2)6-19-18(22)27-8-10/h6,10-11H,3-5,7-8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTWRYCSJJRWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN4C(=O)C(=CN=C4SC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

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